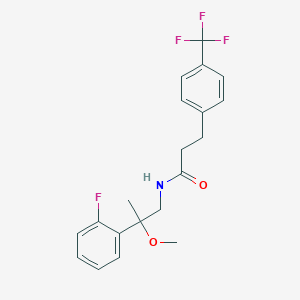
N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated compounds and their synthesis, which can provide insights into the chemical behavior and properties of fluorinated propanamides. For instance, the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride represents a new class of diphenylpropylamine NMDA receptor antagonists, indicating the potential biological activity of fluorinated propanamides .
Synthesis Analysis
The synthesis of fluorinated compounds often involves multi-step reaction sequences and can include the introduction of fluorine atoms or fluorinated groups into the molecule. For example, the synthesis of a radiolabelled ligand for the NMDA receptor was achieved by catalytic tritiation of its precursor olefin, which was synthesized from 3,3'-difluorobenzophenone . Similarly, the synthesis of "N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane" involved a two-step reaction sequence starting with fluorination of a bromo-propane derivative . These examples suggest that the synthesis of the compound would likely involve careful selection of fluorinated precursors and controlled reaction conditions to introduce the fluorinated phenyl groups and the propanamide moiety.
Molecular Structure Analysis
The molecular structure of fluorinated propanamides can be complex, with the potential for multiple conformers and stereoisomers. The papers discuss the existence of different conformers stabilized by various intramolecular interactions, such as hydrogen bonds and electrostatic interactions . For instance, the analysis of N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides revealed the presence of two pairs of diastereomers, with conformers existing in equilibrium depending on solvent polarity . These findings suggest that the molecular structure of "N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide" would also exhibit conformational diversity influenced by intramolecular forces and solvent effects.
Chemical Reactions Analysis
The chemical reactivity of fluorinated propanamides can be inferred from the studies on related compounds. The presence of fluorine atoms can affect the acidity of adjacent hydrogen atoms and influence the molecule's reactivity . For example, the ortho-phenyl hydrogen atom in a 4'-nitro derivative became more acidic, leading to stronger electrostatic interactions and stabilization of certain conformers . This suggests that the chemical reactions involving "N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide" would be influenced by the electronic effects of the fluorine atoms and the molecule's conformational preferences.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated propanamides can be diverse, as indicated by the spectroscopic and theoretical studies of similar compounds. The presence of fluorine can significantly impact the molecule's dipole moment, solubility, and stability . For instance, the carbonyl IR analysis of N-methoxy-N-methyl-2-[(4'-substituted)phenylthio]propanamides showed that the stability and polarity of conformers varied with solvent polarity . These studies imply that the physical and chemical properties of "N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide" would be characterized by its solubility in different solvents, the influence of fluorine on its dipole moment, and the stability of its conformers.
Aplicaciones Científicas De Investigación
Fluorescent Imaging in Molecular Diagnosis
Fluorophores, which include compounds related to N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide, are critical in the field of molecular imaging, particularly for in vivo cancer diagnosis. Utilizing fluorophores allows for the real-time detection of cancerous cells with relatively inexpensive and portable equipment. Although their potential toxicity necessitates careful investigation, the small quantities used in molecular imaging probes are typically much lower than the doses associated with adverse effects. This balance of effective cancer detection against potential toxicity underscores the importance of selecting probes with optimal fluorescent characteristics and safety profiles for patient use (Alford et al., 2009).
Green Chemistry and Environmental Concerns
The review on fluoroalkylation in aqueous media underscores the significance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and materials. The movement towards green chemistry emphasizes the development of environmentally friendly methods to incorporate fluorinated groups into molecules. This shift is driven by fluorine's unique impacts on a molecule's properties, including physical, chemical, and biological effects. Fluoroalkylation in water presents a new avenue for sustainable chemistry, highlighting the role of such compounds in advancing eco-friendly synthesis techniques (Song et al., 2018).
Neurochemistry and Potential Therapeutic Uses
Studies on compounds structurally related to N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide have explored their neurochemical effects and potential neurotoxicity. Understanding the acute and long-term neurochemical changes induced by these compounds is crucial for assessing their therapeutic potential and risks. Research in this area contributes to our knowledge of how such compounds interact with the nervous system, which could inform their use in treating neurological conditions or their implications as environmental or occupational hazards (McKenna & Peroutka, 1990).
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F4NO2/c1-19(27-2,16-5-3-4-6-17(16)21)13-25-18(26)12-9-14-7-10-15(11-8-14)20(22,23)24/h3-8,10-11H,9,12-13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCODNNHWUQHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

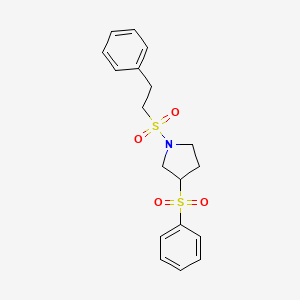
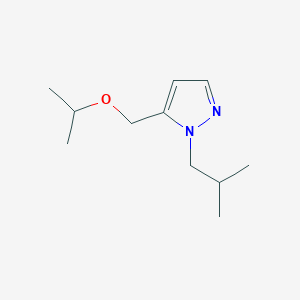
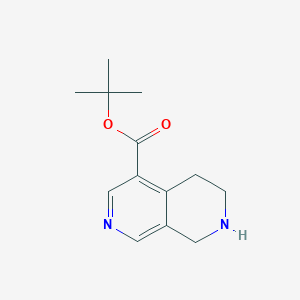
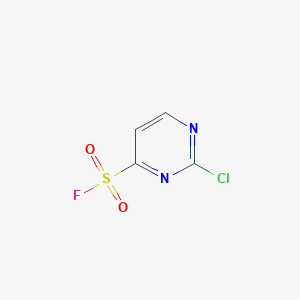
![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)
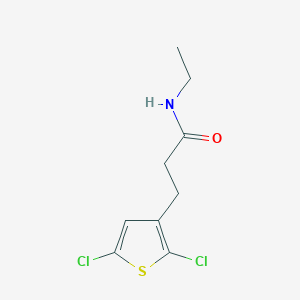
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)

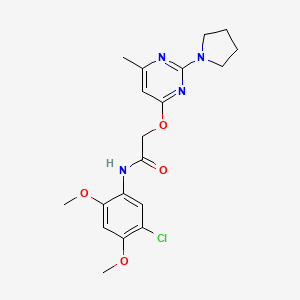
![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)
![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3008902.png)
![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)
![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)
![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)